N-octanoylsphingosine 1-phosphate
Overview
Description
N-octanoylsphingosine 1-phosphate is a derivative of sphingosine, a type of sphingolipid, which is a class of lipids containing a backbone of sphingoid bases. This compound is characterized by the presence of an octanoyl group attached to the nitrogen atom of sphingosine and a phosphate group at the first position. It plays a significant role in various biological processes and is a subject of interest in scientific research due to its potential therapeutic applications .
Mechanism of Action
Target of Action
N-octanoylsphingosine 1-phosphate, also known as CerP(d18:1/8:0), primarily targets the Sphingosine-1-Phosphate Receptors (S1PRs) . These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in the immune system . The S1PRs are involved in immune trafficking and activation in both innate and adaptive immune systems .
Mode of Action
The compound interacts with its targets, the S1PRs, to modulate their activity . The S1PRs are activated by sphingosine 1-phosphate (SPP), a potent lipid mediator released upon cellular activation . The SPP receptors couple differentially to the Gq and Gi pathway .
Biochemical Pathways
The activation of S1PRs by this compound can affect various biochemical pathways. For instance, the activation of these receptors can lead to the release of intracellular calcium transients .
Result of Action
The activation of S1PRs by this compound can lead to various molecular and cellular effects. For instance, it can lead to the release of intracellular calcium transients .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of N-octanoylsphingosine 1-phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes or cofactors, and it can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It interacts with various transporters or binding proteins, and it can affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octanoylsphingosine 1-phosphate typically involves the acylation of sphingosine with octanoic acid followed by phosphorylation. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the acylation process. The phosphorylation step can be achieved using phosphoryl chloride or other phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-octanoylsphingosine 1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological properties.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different phosphorylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and phosphorylating agents like phosphoryl chloride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
N-octanoylsphingosine 1-phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of sphingolipids and their derivatives in various chemical reactions.
Biology: The compound is studied for its role in cellular signaling pathways, particularly those involving sphingosine-1-phosphate receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions.
Industry: It is used in the development of novel pharmaceuticals and as a biochemical tool in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-octanoylsphingosine 1-phosphate include other N-acylsphingosine 1-phosphates such as:
- N-decanoylsphingosine 1-phosphate
- N-dodecanoylsphingosine 1-phosphate
- N-hexadecanoylsphingosine 1-phosphate
- N-octadecanoylsphingosine 1-phosphate
Uniqueness
What sets this compound apart from its analogs is the specific length of its acyl chain (octanoyl group), which can influence its biological activity and interaction with receptors. This unique structure may result in distinct pharmacological properties and potential therapeutic applications compared to other N-acylsphingosine 1-phosphates .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNYUXSRXINIP-WRBRXSDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-octanoylsphingosine 1-phosphate influence cell proliferation, and how does its activity compare to similar molecules?
A1: this compound (C8-ceramide-1-phosphate) acts as a stimulator of DNA synthesis and cell division in Rat-1 fibroblasts at concentrations ranging from 1-10 μM. [] This effect is in contrast to its structural analogue, ceramide, which is known to induce cell death. While C8-ceramide-1-phosphate shares some structural similarities with phosphatidate and lysophosphatidate, its mechanism of action differs. Unlike these molecules, C8-ceramide-1-phosphate's stimulation of DNA synthesis was not associated with inhibition of adenylate cyclase activity, nor did it increase the activities of phospholipase D or mitogen-activated protein kinases (42- and 44 kDa isoforms). [] This suggests a unique pathway through which C8-ceramide-1-phosphate exerts its effects on cell proliferation.
Q2: How does the presence of ceramides affect the activity of this compound?
A2: The stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis is counteracted by the presence of cell-permeable ceramides. [] Specifically, C2-ceramide was shown to stimulate the conversion of C8-ceramide-1-phosphate back to C8-ceramide, with minimal production of sphingosine or sphingosine-1-phosphate. [] This conversion likely plays a role in mitigating the stimulatory effect of C8-ceramide-1-phosphate on DNA synthesis. This finding highlights a potential regulatory mechanism in the sphingolipid metabolic pathway, where the balance between ceramides and ceramide-1-phosphates influences cellular processes like proliferation.
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